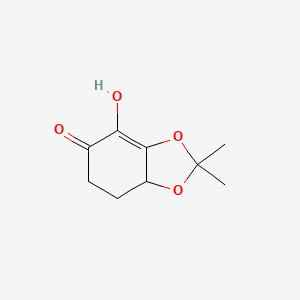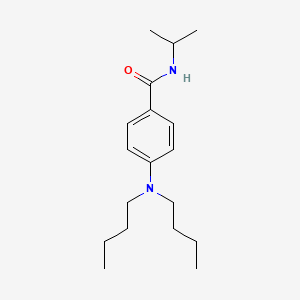
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one is an organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring. This particular compound is notable for its unique structure, which includes a hydroxy group and two methyl groups attached to the dioxole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with acetone in the presence of an acid catalyst to form the dioxole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Purification steps, including crystallization and distillation, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxole ring structure may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2-dimethyl-1,3-benzodioxole: Lacks the dihydro structure.
2,2-Dimethyl-1,3-benzodioxole: Does not have the hydroxy group.
4-Hydroxy-1,3-benzodioxole: Lacks the dimethyl groups.
Uniqueness
4-Hydroxy-2,2-dimethyl-7,7a-dihydro-2H-1,3-benzodioxol-5(6H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
875431-81-5 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-hydroxy-2,2-dimethyl-7,7a-dihydro-6H-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C9H12O4/c1-9(2)12-6-4-3-5(10)7(11)8(6)13-9/h6,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
WGVKENKGUNUATK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2CCC(=O)C(=C2O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)





![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
